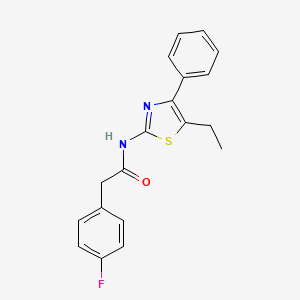

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-2-16-18(14-6-4-3-5-7-14)22-19(24-16)21-17(23)12-13-8-10-15(20)11-9-13/h3-11H,2,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHLTUAKPAHHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404164 | |

| Record name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606923-17-5 | |

| Record name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly in the context of anticancer and antibacterial activities.

The molecular formula for this compound is C19H17FN2OS, with a molecular weight of 348.47 g/mol. The structure includes a thiazole moiety, which is known for its pharmacological properties.

Synthesis

The compound can be synthesized through various methods involving thiazole derivatives. A notable approach includes the use of eco-friendly synthesis techniques that utilize recyclable materials to produce thiazole derivatives efficiently .

Anticancer Activity

This compound has shown promising results in anticancer assays. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) suggests that modifications on the phenyl and thiazole rings significantly impact its efficacy.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 | 10–30 | |

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | U251 | 1.98 ± 1.22 |

These findings indicate that the compound's anticancer potential may be attributed to the presence of electron-withdrawing groups and specific substitutions on the aromatic rings.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications, particularly substitutions on the thiazole ring.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | <20 µg/mL | |

| Compound X | S. aureus | <10 µg/mL |

Case Study 1: Anticancer Efficacy in Human Cancer Cell Lines

A recent study evaluated the anticancer efficacy of this compound in human cancer cell lines such as A431 and U251. The results revealed that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups.

Case Study 2: Antibacterial Properties Against Resistant Strains

Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited bacterial growth at lower concentrations than conventional antibiotics, suggesting potential for therapeutic applications in treating resistant infections.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:

Research indicates that thiazole derivatives exhibit antimicrobial properties. Specifically, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide has shown efficacy against various bacterial strains. Studies demonstrate its potential as a lead compound in developing new antibiotics.

Case Study:

A study conducted on the compound's antibacterial activity revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggest that the thiazole moiety contributes to the antimicrobial potency due to its ability to disrupt bacterial cell wall synthesis.

2. Anticancer Properties:

Thiazole derivatives have been extensively studied for their anticancer effects. This compound's structure allows it to interact with specific cellular targets involved in cancer proliferation.

Case Study:

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Therapeutic Uses

1. Pain Management:

The compound's acetamide group suggests potential analgesic properties. Preliminary studies indicate that it may act through the inhibition of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study:

A pharmacological evaluation demonstrated that the compound significantly reduced pain responses in animal models of inflammatory pain, indicating its potential application in pain management therapies.

2. Neurological Disorders:

Emerging research highlights the role of thiazole derivatives in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Study:

In models of neurodegenerative diseases like Alzheimer's, this compound showed neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Summary of Applications

| Application Area | Activity/Effect | Relevant Case Studies |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Inhibition studies on S. aureus and E. coli |

| Anticancer | Induces apoptosis in cancer cell lines | Studies on MCF-7 and HeLa cells |

| Pain Management | Potential analgesic effects | Animal model evaluations |

| Neurological Disorders | Neuroprotective effects | Studies on oxidative stress reduction |

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

Thiazole vs. Thiadiazole Derivatives

- Target Compound : Features a 1,3-thiazole ring.

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Contains a 1,3,4-thiadiazole ring instead of thiazole. Exhibits a dihydro-thiadiazole structure with a 4-fluorophenyl substituent. Crystal data (monoclinic P21/c, a = 9.5061 Å) suggest distinct packing interactions compared to thiazole analogs .

- Flufenacet ():

Key Insight : Thiazole derivatives often exhibit enhanced metabolic stability compared to thiadiazoles, but thiadiazoles may offer stronger electronegativity for target binding .

Substituent Variations on the Thiazole Ring

Ethyl and Phenyl vs. Other Groups

- Target Compound : 5-ethyl and 4-phenyl substituents on thiazole.

- GSK1570606A ():

- Compound 6a ():

- SirReal2 ():

Key Insight : Bulky hydrophobic groups (e.g., ethyl, phenyl) enhance membrane permeability, while polar groups (e.g., hydroxy) improve solubility but may reduce bioavailability .

Acetamide Side Chain Modifications

4-Fluorophenyl vs. Other Aromatic Groups

- Target Compound : 2-(4-fluorophenyl)acetamide.

- 2-[(4-Fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide ():

Key Insight : Fluorine atoms in the 4-fluorophenyl group enhance lipophilicity and bioavailability, while sulfanyl or trifluoromethyl groups may improve target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.